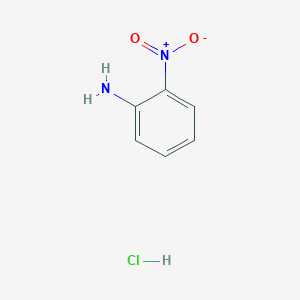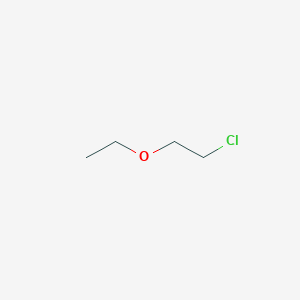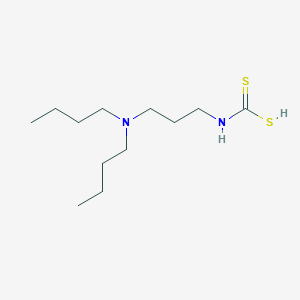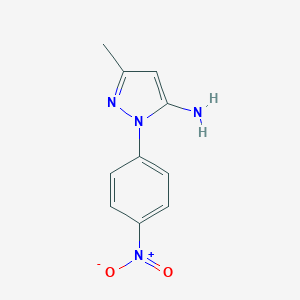
1,4-二甲氧基萘
概述
描述
1,4-Dimethoxynaphthalene is a chemical compound that is part of the naphthalene family, characterized by two methoxy groups attached to the naphthalene core at the 1 and 4 positions. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been the subject of numerous studies due to its interesting chemical properties and potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of 1,4-dimethoxynaphthalene derivatives has been explored through various methods. One approach involves the use of 1-methoxynaphthalene as a starting material, which undergoes Dakin's oxidation and Claisen rearrangement to yield 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a precursor for pyranonaphthoquinones with biological activity . Another method includes the annulation route, which allows for the regiocontrolled synthesis of substituted and annulated 1,4-dimethoxynaphthalenes, serving as precursors for 1,4-naphthoquinone systems . Additionally, the synthesis of 1,4-dimethoxynaphtho[2,3]-annelated dehydroannulenes has been described, which involves connecting 1,4-dimethoxynaphthalene units with acetylene and butadiyne linkages .
Molecular Structure Analysis
The molecular structure of 1,4-dimethoxynaphthalene derivatives has been studied through various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene has been reported, revealing the presence of classical and non-classical hydrogen bonding interactions that contribute to the molecular packing structure . Similarly, the structural analysis of methyl-substituted 1,4-diacethoxynaphthalenes has been conducted, with a focus on the positional effects of methyl substitution on spectroscopic parameters .
Chemical Reactions Analysis
1,4-Dimethoxynaphthalene undergoes various chemical reactions, including haloacetoxylation, halogenation, and acetoxylation when treated with iodosobenzene diacetate and trimethylsilyl chloride or bromide . The reaction pathways for these transformations have been investigated, providing insights into the mechanistic aspects of these reactions. For example, the acetoxylation reaction is thought to involve the formation of an iodonium ion, while the bromination occurs through electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dimethoxynaphthalene and its derivatives have been characterized through various studies. The homogeneous pyrolysis of 1,4-dimethoxynaphthalene has been examined to determine the yield and composition of liquid and gaseous products, as well as to suggest possible mechanisms for its decomposition . Additionally, the electronic absorption properties of 1,4-dimethoxynaphthalene-based dehydroannulenes have been analyzed, revealing shifts in the electronic absorption maximum depending on the planarity of the π-systems .
科学研究应用
多不饱和脂类的合成
1,4-二甲氧基萘:在多不饱和脂类合成中,作为羟基官能团的氧化不稳定保护基团。该化合物,也称为‘DIMON’,可以在不损伤敏感的多不饱和脂肪酰基的情况下,在氧化条件下选择性地去除。 其应用已在含有二十二碳六烯酰基的醚(磷脂酰)磷脂合成中得到证实,这些磷脂在生物学研究和潜在的医疗应用中具有重要意义 .
有机合成中的保护基团
‘DIMON’在有机合成中特别有用,可用作苄基型保护基团。由于它可以在不损害多不饱和酰基的情况下被去除,因此具有战略优势。 这对于合成含有敏感二烯部分的分子至关重要,而传统的保护基团,如PMB或DMB可能失效 .
醚磷脂的合成
该化合物在醚磷脂的可扩展合成中起着重要作用,醚磷脂是人体脂质组的重要组成部分。 这些磷脂在sn-1位有一个烷基,在sn-2位有一个酰基,由于它们来自花生四烯酸或二十二碳六烯酸的衍生脂肪酰基,因此引起了人们的兴趣 .
分析化学中的参考分子
在分析化学中,1,4-二甲氧基萘可作为衍生化萘的合成、分离和分析过程中的参考分子。 此应用对于复杂有机化合物的准确表征至关重要 .
荧光研究
该化合物还用作荧光标记物,用于荧光研究。 其特性使其成为需要精确测量荧光的实验的标准,这对生物化学和材料科学等各个领域都有价值 .
新型保护基团的开发
1,4-二甲氧基萘的独特性质使其在合成化学中新型保护基团的开发中得到应用。 研究人员可以通过了解该化合物的氧化还原电位和反应性来设计新的合成途径 .
脂质组学研究
在脂质组学中,对生物系统中脂类的全面分析,1,4-二甲氧基萘在脂类类似物的合成中起着作用。 这些类似物可用于研究脂类在各种生物学环境中的行为和功能 .
药物化学
最后,在药物化学中,该化合物在合成复杂脂类结构方面的应用为创建新的药物分子提供了可能性。 这些分子可以靶向特定的脂类相关途径和疾病,为治疗干预提供新的途径 .
安全和危害
1,4-Dimethoxynaphthalene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
1,4-Dimethoxynaphthalene-2-methyl (‘DIMON’), an oxidatively labile protecting group for the synthesis of polyunsaturated lipids, has been developed. This new benzyl-type protecting group for hydroxyl functions can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups .
作用机制
Target of Action
1,4-Dimethoxynaphthalene is a synthetic compound that has been used in various chemical reactions It’s known to be used as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids .
Mode of Action
The compound acts as a protecting group for hydroxyl functions, which can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This selective removal is crucial in the synthesis of complex molecules, as it allows for the modification of specific parts of the molecule without affecting others.
Biochemical Pathways
It plays a significant role in the synthesis of polyunsaturated lipids . These lipids are essential components of cell membranes and play crucial roles in cell signaling, inflammation, and maintaining the structural integrity of cells.
Pharmacokinetics
Its molecular weight is 1882225 , which is within the range generally favorable for bioavailability
Result of Action
The primary result of 1,4-Dimethoxynaphthalene’s action is the successful synthesis of polyunsaturated lipids . These lipids are crucial for various biological functions, including cell signaling and maintaining cell structure. Therefore, the compound indirectly contributes to these biological processes.
Action Environment
The action of 1,4-Dimethoxynaphthalene is influenced by the chemical environment in which it is used. For instance, its role as a protecting group for hydroxyl functions requires oxidative conditions for the group’s removal . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals.
生化分析
Biochemical Properties
1,4-Dimethoxynaphthalene is known to interact with various biomolecules. It has been used as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . This indicates that it can interact with enzymes and proteins involved in lipid synthesis and metabolism.
Molecular Mechanism
1,4-Dimethoxynaphthalene acts as a protecting group that can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This suggests that it may interact with biomolecules through binding interactions and could potentially influence gene expression and enzyme activity.
Metabolic Pathways
1,4-Dimethoxynaphthalene is involved in the synthesis of polyunsaturated lipids , indicating that it interacts with enzymes and cofactors in lipid metabolism
属性
IUPAC Name |
1,4-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRTYBQQDXLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143485 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10075-62-4 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C7TDG9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


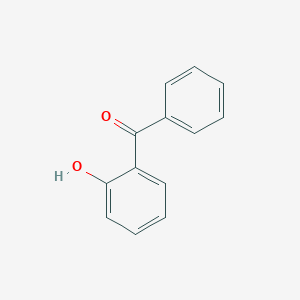
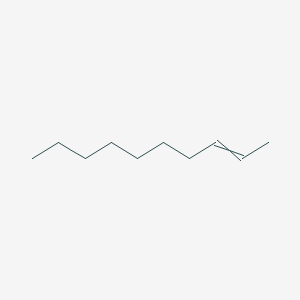
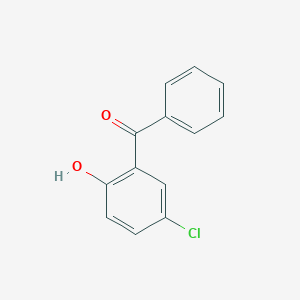
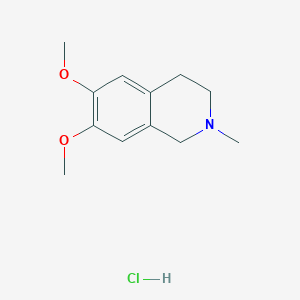
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
